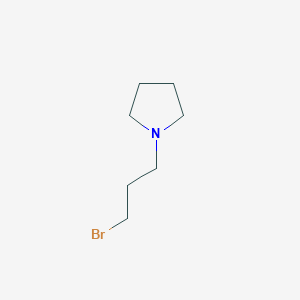

1-(3-Bromopropyl)pyrrolidine

説明

Historical Context and Development

The development of this compound as a research compound emerged from the broader understanding of pyrrolidine chemistry that began gaining momentum in the mid-20th century. Pyrrolidine itself, also known as tetrahydropyrrole, has been recognized as a fundamental saturated heterocycle since the early days of organic chemistry. The compound was first cataloged in chemical databases in 2007, with its initial creation date recorded as February 8, 2007, in the PubChem database. This relatively recent formal recognition reflects the growing sophistication of synthetic methodologies that enabled the reliable preparation of complex alkylated pyrrolidine derivatives.

The synthesis of this compound typically involves the nucleophilic substitution reaction between pyrrolidine and 1,3-dibromopropane, a methodology that became feasible with the availability of reliable halogenated alkyl building blocks. The historical development of this compound is intrinsically linked to advances in halogenated propane chemistry, particularly the reliable synthesis and handling of 1,3-dibromopropane, which serves as the primary alkylating agent in the preparation of this pyrrolidine derivative.

Industrial production methods for pyrrolidine itself were established through the reaction of 1,4-butanediol and ammonia at temperatures of 165-200 degrees Celsius and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This industrial foundation provided the necessary starting material for subsequent functionalization reactions leading to derivatives such as this compound.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from several key structural and chemical features that distinguish it within the broader family of nitrogen-containing heterocycles. The pyrrolidine ring system represents one of the most prevalent five-membered saturated nitrogen heterocycles in both natural products and synthetic pharmaceuticals. The compound's structure allows for efficient exploration of pharmacophore space due to the sp3-hybridization of the ring carbons, contributing to stereochemistry and providing increased three-dimensional coverage due to the non-planarity of the ring through a phenomenon called pseudorotation.

The presence of the bromine atom in the three-carbon alkyl chain provides exceptional versatility for further chemical transformations. This halogen serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups and the creation of more complex molecular architectures. The compound can participate in several types of chemical reactions including nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, and elimination reactions under basic conditions to form alkenes.

Table 1: Key Physical and Chemical Properties of this compound

The compound's basicity, typical of dialkyl amines, combined with the electrophilic nature of the bromine-containing side chain, creates a bifunctional molecule capable of participating in diverse reaction mechanisms. This dual functionality makes it particularly valuable in synthetic chemistry where both nucleophilic and electrophilic sites may be required within the same molecular framework.

Positioning within Pyrrolidine-Based Research

Within the context of pyrrolidine-based research, this compound occupies a strategic position as both a synthetic intermediate and a model compound for studying alkyl-substituted pyrrolidine derivatives. The broader pyrrolidine research landscape encompasses numerous therapeutic applications, with pyrrolidine-containing drugs representing a significant portion of the pharmaceutical market. More than two dozen pyrrolidine-containing drugs are currently available, including important classes such as angiotensin-converting enzyme inhibitors, diuretics, and various central nervous system agents.

The positioning of this compound within this research domain is particularly relevant to structure-activity relationship studies. The pyrrolidine ring's contribution to drug discovery is enhanced by its ability to efficiently explore pharmacophore space, its stereochemical contributions, and its three-dimensional coverage properties. Research has demonstrated that different stereoisomers and spatial orientations of substituents on pyrrolidine rings can lead to dramatically different biological profiles in drug candidates due to different binding modes with enantioselective proteins.

Recent studies have explored the use of pyrrolidine derivatives in various therapeutic areas including anticancer and antibacterial agents, central nervous system diseases, antidiabetics, and anti-inflammatory and analgesic agents. The this compound structure provides a valuable scaffold for accessing these diverse pharmacological targets through appropriate chemical modifications of the bromine-containing side chain.

The compound's role in synthetic methodology development is exemplified by its use in electroreductive cyclization reactions and other advanced synthetic transformations. These applications demonstrate the compound's utility not only as a pharmaceutical intermediate but also as a tool for developing new synthetic methodologies in heterocyclic chemistry.

Current Research Landscape and Trends

The current research landscape surrounding this compound reflects several emerging trends in heterocyclic chemistry and pharmaceutical research. Contemporary studies have focused on leveraging the compound's unique structural features for the development of novel synthetic methodologies and pharmaceutical applications. Recent research has demonstrated the compound's potential in various chemical transformations, including its use as a building block for more complex heterocyclic systems.

One significant trend in current research involves the application of this compound derivatives in the development of novel therapeutic agents. Studies have explored the compound's potential as a precursor for drug discovery, with researchers investigating its modification through various chemical reactions to create new compounds with potential therapeutic properties. The pyrrolidine ring, being a common structural motif found in many biologically active molecules, contributes significantly to these research efforts.

Table 2: Recent Research Applications and Synthetic Methodologies

Advanced synthetic methodologies have emerged that utilize this compound as a key intermediate. These include sophisticated catalytic processes for the formation of complex pyrrolidine derivatives and the development of new reaction pathways that take advantage of the compound's unique reactivity profile. Research into borane-catalyzed dehydrogenation processes has shown that pyrrolidine derivatives can be efficiently converted to pyrroles under specific catalytic conditions, expanding the synthetic utility of these compounds.

The field has also seen increased interest in understanding the stereochemical aspects of pyrrolidine derivatives and their impact on biological activity. Studies have demonstrated that the spatial orientation of substituents on pyrrolidine rings can dramatically influence their biological profiles, making compounds like this compound valuable for investigating these structure-activity relationships.

Contemporary research trends also emphasize the environmental and synthetic efficiency aspects of pyrrolidine chemistry. Green chemistry approaches and sustainable synthetic methodologies are becoming increasingly important in the development and application of compounds like this compound. This includes the development of more efficient catalytic processes and the exploration of alternative synthetic routes that minimize environmental impact while maintaining high yields and product purity.

特性

IUPAC Name |

1-(3-bromopropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFMOLCQITNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515922 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113385-33-4 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to stabilize the transition state and enhance reaction rates.

-

Base Utilization : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is employed to deprotonate pyrrolidine, increasing its nucleophilicity.

-

Temperature and Time : Reflux conditions (80–100°C) for 12–24 hours ensure complete conversion.

Table 1: Optimization Parameters for Alkylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | 85–90% |

| Base | K₂CO₃ | 88% |

| Temperature | 80°C | 90% |

| Molar Ratio (Pyrrolidine:1,3-Dibromopropane) | 1:1.2 | Minimizes di-alkylation |

Purification and Characterization

Post-synthesis purification is critical to isolate this compound from unreacted starting materials and byproducts.

Recrystallization

Chromatographic Techniques

Table 2: Spectroscopic Characterization Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.5–3.5 (m, 8H, pyrrolidine) | Ring protons |

| δ 3.6–3.8 (t, 2H, BrCH₂) | Bromopropyl chain | |

| FT-IR | 600 cm⁻¹ (C-Br stretch) | Bromine functional group |

| ESI-MS | m/z 273.01 ([M+H]⁺) | Molecular ion confirmation |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity.

Continuous Flow Reactors

Automated Purification Systems

Mechanistic Insights and Byproduct Analysis

Competing Pathways

Table 3: Byproduct Identification and Mitigation

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Bis-alkylated pyrrolidine | Excess pyrrolidine | Strict stoichiometric control |

| 3-Bromopropene | High base concentration | Use milder bases (e.g., K₂CO₃) |

Alternative Synthetic Routes

Reductive Amination

化学反応の分析

Types of Reactions: 1-(3-Bromopropyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding propylpyrrolidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include azidopropylpyrrolidine, thiocyanatopropylpyrrolidine, and methoxypropylpyrrolidine.

Oxidation: Products include N-oxide derivatives.

Reduction: The major product is propylpyrrolidine.

科学的研究の応用

1-(3-Bromopropyl)pyrrolidine is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: The compound finds applications in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(3-Bromopropyl)pyrrolidine involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The pyrrolidine ring provides a stable scaffold for various chemical modifications, enabling the compound to interact with different molecular targets and pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-bromopropyl)pyrrolidine, highlighting differences in substituents, halogens, and biological activity:

Stability and Degradation

- Thermal and Oxidative Stability: Tertiary amines like pyrrolidine derivatives are generally more stable than primary amines (e.g., 3-amino-1-propanol). However, this compound’s stability decreases under high oxygen (96% O₂) or in the presence of iron, which accelerates degradation via radical pathways .

- Comparison with Hydroxyethyl Analogs : 1-(2-Hydroxyethyl)pyrrolidine lacks a halogen and exhibits higher thermal stability but lower reactivity in alkylation reactions due to the absence of a leaving group .

生物活性

1-(3-Bromopropyl)pyrrolidine is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C7H14BrN

- Molecular Weight : 202.10 g/mol

- CAS Number : 13034044

- Structure : The compound features a pyrrolidine ring substituted with a bromopropyl group, which influences its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II), which play critical roles in physiological processes such as respiration and acid-base balance. This inhibition can lead to alterations in cellular metabolism and signaling pathways.

- Cellular Effects : The compound influences various cellular processes, including cell proliferation and apoptosis. It modulates signaling pathways that are crucial for maintaining cellular homeostasis.

- Transport and Distribution : The compound is predicted to have high gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system applications.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study on related pyrrolidine derivatives found that they could inhibit multidrug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Antioxidant Activity

Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The exact mechanisms remain to be fully elucidated but may involve the scavenging of free radicals and modulation of antioxidant enzyme activity .

Case Studies

Several case studies have explored the biological activity of pyrrolidine derivatives similar to this compound:

- Pseudomonas aeruginosa Inhibition : A focused screening of pyrrolidine derivatives identified compounds that effectively inhibited PBP3, a target for antibiotic development against Pseudomonas aeruginosa. These findings highlight the potential of pyrrolidine-based compounds in addressing antibiotic resistance .

- Inflammation Modulation : Compounds derived from pyrrolidine structures have been investigated for their ability to inhibit NLRP3 inflammasome activation, which is implicated in various inflammatory diseases. This suggests that this compound could be explored for anti-inflammatory applications .

Dosage Effects

The effects of this compound vary with dosage in animal models:

- At low doses, beneficial effects such as enzyme inhibition and modulation of cellular processes were observed.

- Higher doses may lead to cytotoxicity or adverse effects, necessitating careful dosage optimization in therapeutic contexts.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromopropyl)pyrrolidine, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound typically involves alkylation of pyrrolidine with 1,3-dibromopropane under basic conditions. To optimize purity, use column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) and monitor reaction progress via thin-layer chromatography (TLC). Recrystallization in ethanol/water mixtures can further enhance purity (>97% by HPLC) . For analogous pyrrolidine derivatives, multi-step protocols involving protection/deprotection strategies are recommended to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the pyrrolidine ring structure and bromopropyl chain connectivity. Look for characteristic shifts: δ ~3.5 ppm (N-CH₂ protons) and δ ~3.2 ppm (Br-CH₂ protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 273.0087 for C₇H₁₅Br₂N) .

- X-ray Crystallography : For solid-state structure elucidation, as demonstrated for structurally related bromophenyl-pyrrolidine derivatives .

Q. How should researchers handle safety concerns associated with this compound?

- Methodological Answer : Follow protocols for brominated amines:

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- In case of exposure, rinse affected areas with water for ≥15 minutes and consult safety data sheets (SDS) for brominated compounds (e.g., 3-bromopyridine protocols ).

- Store in amber vials at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in reactions involving this compound be addressed?

- Methodological Answer : The bromine atom’s position and steric effects of the pyrrolidine ring influence reactivity. For nucleophilic substitutions (e.g., Suzuki couplings), use Pd catalysts with bulky ligands (e.g., XPhos) to direct reactions to the terminal bromine. Computational tools (DFT) can predict transition states and optimize conditions, as shown in bromopyridine isomerization studies . Monitor reaction pathways via LC-MS to identify intermediates .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or impurity interference. Standardize protocols:

- Use ≥95% purity compounds (verified by HPLC ).

- Perform dose-response curves in triplicate across multiple cell lines.

- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity ). For example, 3-(3-bromophenyl)pyrrolidine derivatives showed variable IC₅₀ values depending on buffer pH .

Q. How can computational chemistry aid in designing derivatives of this compound?

- Methodological Answer : Apply density functional theory (DFT) to:

- Predict electronic properties (e.g., charge distribution on the pyrrolidine N atom).

- Simulate docking poses with target proteins (e.g., enzymes or GPCRs).

- Optimize synthetic routes using reaction pathway modeling, as demonstrated for spirooxindole-pyrrolidine hybrids . Software like Gaussian or Schrödinger Suite is recommended .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Bromine’s heavy atom effect aids in X-ray diffraction but may complicate crystal packing. Strategies include:

- Slow evaporation from dichloromethane/hexane mixtures.

- Co-crystallization with crown ethers to stabilize the structure.

- Use synchrotron radiation for high-resolution data collection, as applied to bromophenyl-pyrrolidine crystals .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。